molecular formula C11H19NO6 B15290668 O-methylmalonyl-L-carnitine

O-methylmalonyl-L-carnitine

Cat. No.: B15290668
M. Wt: 261.27 g/mol
InChI Key: XROYFEWIXXCPAW-BRFYHDHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methylmalonyl-L-carnitine typically involves the esterification of methylmalonic acid with L-carnitine. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

O-methylmalonyl-L-carnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they generally involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other derivatives .

Scientific Research Applications

O-methylmalonyl-L-carnitine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-methylmalonyl-L-carnitine involves its role as a metabolite in various biochemical pathways. It is involved in the catabolism of branched-chain amino acids and fatty acids. The compound acts by facilitating the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-methylmalonyl-L-carnitine include:

Uniqueness

This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Its role in the metabolism of branched-chain amino acids and fatty acids sets it apart from other acyl carnitines .

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(3R)-3-(2-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H19NO6/c1-7(10(15)16)11(17)18-8(5-9(13)14)6-12(2,3)4/h7-8H,5-6H2,1-4H3,(H-,13,14,15,16)/t7?,8-/m1/s1

InChI Key

XROYFEWIXXCPAW-BRFYHDHCSA-N

Isomeric SMILES

CC(C(=O)O)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CC(C(=O)O)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

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